molecular formula C9H10O2 B181625 4-Ethylbenzoic acid CAS No. 619-64-7

4-Ethylbenzoic acid

Cat. No.: B181625
CAS No.: 619-64-7
M. Wt: 150.17 g/mol
InChI Key: ZQVKTHRQIXSMGY-UHFFFAOYSA-N
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Description

4-Ethylbenzoic acid: is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzoic acid, where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its white to beige powder form and has a melting point of 112-113°C . It is not soluble in water but can be dissolved in organic solvents such as benzene and toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 4-ethylbenzoic acid can be achieved through the following steps :

    Starting Materials: Ethylbenzene and trichloroacetaldehyde are added to a reaction kettle.

    Catalyst Addition: Anhydrous aluminum trichloride is added in batches at 0°C.

    Reaction Conditions: The mixture is stirred and reacted at -10 to 0°C for 2 hours.

    Decomposition: Dilute hydrochloric acid is added to decompose the remaining aluminum trichloride.

    Washing: The mixture is washed with sodium bicarbonate and water.

    Distillation: The organic layer is distilled to recover ethylbenzene, followed by distillation to obtain p-ethylbenzene-2,2,2-trichloroethanol.

    Conversion: The trichloroethanol is dissolved in methanol, and sodium hydroxide solution is added. Hydrogen peroxide is added dropwise until the trichloroethanol disappears.

    Crystallization: The mixture is acidified with hydrochloric acid to obtain crystalline this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

4-Ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Ethylbenzoic acid has various applications in scientific research and industry :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of pesticides, liquid crystals, and as an initiator for carbon nanotube materials.

Comparison with Similar Compounds

  • 4-Methylbenzoic acid
  • 4-Ethoxybenzoic acid
  • 4-Vinylbenzoic acid
  • 4-Fluorobenzoic acid

Comparison:

4-Ethylbenzoic acid is unique due to the presence of the ethyl group at the para position, which influences its chemical reactivity and physical properties. Compared to 4-methylbenzoic acid, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKTHRQIXSMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073212
Record name Benzoic acid, 4-ethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Ethylbenzoic acid
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CAS No.

619-64-7
Record name 4-Ethylbenzoic acid
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Record name 4-Ethylbenzoic acid
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Record name Benzoic acid, 4-ethyl-
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Record name 4-ethylbenzoic acid
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Record name 4-ETHYLBENZOIC ACID
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Record name 4-Ethylbenzoic acid
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Melting Point

112 - 113 °C
Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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